molecular formula C18H15ClN4O2S B11046694 (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

(5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11046694
M. Wt: 386.9 g/mol
InChI Key: UNRKMZRNIKTCPN-UHFFFAOYSA-N
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Description

5-(ACETYLIMINO)-N-BENZYL-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetylimino group, a benzyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ACETYLIMINO)-N-BENZYL-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Acetylimino Group: The acetylimino group can be introduced by reacting the intermediate thiadiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 4-chlorophenyl isocyanate, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(ACETYLIMINO)-N-BENZYL-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines and Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

5-(ACETYLIMINO)-N-BENZYL-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(ACETYLIMINO)-N-BENZYL-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(ACETYLIMINO)-N-BENZYL-2-(4-METHOXYPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE
  • 5-(ACETYLIMINO)-N-BENZYL-2-(4-FLUOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE
  • 5-(ACETYLIMINO)-N-BENZYL-2-(4-BROMOPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(ACETYLIMINO)-N-BENZYL-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

5-acetylimino-N-benzyl-2-(4-chlorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C18H15ClN4O2S/c1-12(24)21-18-16(17(25)20-11-13-5-3-2-4-6-13)22-23(26-18)15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,25)

InChI Key

UNRKMZRNIKTCPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C(=NN(S1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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